molecular formula C22H22N4O3S B12014376 (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609794-92-5

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12014376
CAS No.: 609794-92-5
M. Wt: 422.5 g/mol
InChI Key: BKGIAMKHJXOTAN-UYRXBGFRSA-N
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Description

The compound “(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic organic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 4-butoxy-3-ethoxybenzylidene group at position 5 and a 3-pyridinyl moiety at position 2. Its molecular formula is C₂₂H₂₂N₄O₃S, with a molecular weight of 422.5 g/mol. The SMILES notation (CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC) highlights the alkoxy substituents on the benzylidene ring and the pyridinyl group, which contribute to its electronic and steric properties .

Properties

CAS No.

609794-92-5

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13-

InChI Key

BKGIAMKHJXOTAN-UYRXBGFRSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization

The most widely reported synthesis begins with the condensation of 4-butoxy-3-ethoxybenzaldehyde with 2-(3-pyridinyl)-[1,thiazolo[3,2-b]triazol-6(5H)-one under basic conditions. The reaction proceeds via a Knoevenagel-type aldol condensation, where the benzaldehyde derivative forms a benzylidene intermediate that subsequently undergoes cyclization. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred, as they enhance the solubility of the pyridinyl-thiazolo-triazole precursor while stabilizing the transition state through dipole interactions.

A critical challenge in this route is maintaining the (Z) -configuration at the C5 position during cyclization. Studies indicate that steric hindrance from the 4-butoxy and 3-ethoxy substituents favors the (Z) -isomer, with reaction temperatures below 80°C minimizing thermal isomerization. The final step typically achieves yields of 68–72%, with purification via column chromatography using ethyl acetate/hexane (3:7) mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic optimization studies reveal that solvent polarity significantly impacts reaction kinetics and product distribution:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77295
DMAc37.87597
DMSO46.76592
Ethanol24.35888

Data aggregated from

Higher-polarity solvents like DMAc improve yields by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) promote side reactions such as hydrolysis of the thiazolo-triazole ring. Temperature optimization further demonstrates that maintaining the reaction at 70–75°C balances reaction rate and stereochemical control, with deviations above 80°C leading to a 15–20% decrease in (Z) -isomer content.

Catalytic Systems

While the primary route avoids metal catalysts, exploratory studies using Lewis acids (e.g., ZnCl₂, FeCl₃) have been conducted to accelerate cyclization. Zinc chloride (10 mol%) increases reaction rates by 40% but introduces challenges in catalyst removal, requiring additional washing steps with EDTA solutions. Conversely, heterogeneous catalysts like montmorillonite K10 clay enable recyclability but reduce yields to 60–65% due to incomplete substrate adsorption.

Analytical Characterization and Validation

Spectroscopic Confirmation

The compound’s structure is validated through a combination of techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.4 Hz, 1H, pyridinyl-H), 8.45 (dd, J = 4.8, 1.2 Hz, 1H), 7.92 (s, 1H, benzylidene-H), 7.30–7.25 (m, 2H, aromatic-H), 4.15–4.05 (m, 4H, OCH₂), 1.75–1.65 (m, 2H, butoxy-CH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asymmetric stretch).

  • HRMS : m/z calcd for C₂₂H₂₂N₄O₃S [M+H]⁺ 423.1491, found 423.1489.

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) confirms the (Z) -configuration and planarity of the thiazolo-triazole core. The dihedral angle between the benzylidene and pyridinyl groups is 12.5°, indicating minimal steric clash, while the butoxy and ethoxy chains adopt gauche conformations to minimize van der Waals repulsions.

Comparative Analysis of Synthetic Methods

ParameterMulti-Step CondensationOne-Pot Synthesis
Yield (%)68–7550–60 (estimated)
Purity (%)92–9785–90
Reaction Time (h)24–368–12
ScalabilityIndustrialLab-scale
Byproducts<5%10–15%

Data derived from

The multi-step method remains superior for large-scale production due to higher yields and established protocols, whereas the one-pot approach offers rapid access to the core scaffold for exploratory studies .

Chemical Reactions Analysis

Nucleophilic Additions

The enone system (C=C adjacent to carbonyl) facilitates 1,4-conjugate additions due to resonance stabilization.

Reaction Type Conditions Nucleophile Product
Michael AdditionEthanol, 60°C, 12 hrsAminesβ-Amino ketone derivatives
Grignard ReactionTHF, −78°C to RTRMgXAlkylated adducts at β-position
Thiol AdditionPhosphate buffer, pH 7.4ThiolsThioether conjugates

Mechanistic Insight : Protonation of the α,β-unsaturated carbonyl at the β-carbon generates a resonance-stabilized carbocation, enabling nucleophilic attack at the β-position .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions via its electron-deficient enone system.

Dienophile Conditions Product Yield
1,3-ButadieneToluene, 110°C, 24 hrsBicyclic adduct65%
AnthraceneMicrowave, 150°C, 2 hrsPolycyclic fused system78%

Note : Stereoselectivity is influenced by the Z-configuration of the benzylidene group .

Oxidation

The thiazolo-triazole core and pyridinyl group are susceptible to oxidation:

  • Ozonolysis : Cleaves the enone system to yield aldehydes and ketones.

  • Epoxidation : Using mCPBA forms an epoxide at the α,β-position.

Reduction

Reducing Agent Conditions Product
NaBH₄MeOH, 0°CSaturated alcohol derivative
H₂/Pd-CEthyl acetate, RTDihydrothiazolo-triazole derivative

Critical Factor : The Z-configuration of the benzylidene group directs stereochemical outcomes .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes or carbonyl compounds:

Reactant Conditions Product
AcetoneUV (365 nm), 6 hrsOxetane ring formation
EthyleneBenzene, UV (254 nm), 12 hrsCyclobutane derivative

Quantum Yield : ~0.3 for acetone-based reactions due to steric hindrance from substituents .

Heterocyclic Reactivity

The thiazolo-triazole and pyridinyl groups engage in:

  • Nucleophilic Aromatic Substitution : At electron-deficient positions on the triazole ring.

  • Coordination Chemistry : Pyridinyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu).

Stability and Degradation

Condition Degradation Pathway Half-Life
Acidic (pH < 3)Hydrolysis of enone system2.1 hrs
Alkaline (pH > 10)Ring-opening of triazole4.8 hrs
Aqueous (25°C)Oxidation via dissolved O₂72 hrs

Key Finding : Stability is maximized in anhydrous, inert atmospheres .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Studies have shown that thiazole and triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific interactions of this compound with microbial targets are currently under investigation to elucidate its mechanism of action.

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer activity. Thiazole and triazole derivatives have been documented to interfere with cancer cell proliferation and induce apoptosis in certain cancer types. Preliminary studies using computer-aided drug design tools predict that this compound may interact with key proteins involved in cancer pathways.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes such as kinases and proteases, which play crucial roles in various biological processes. Ongoing research aims to determine the specific enzymes affected by this compound and its inhibitory efficacy.

Neuroprotective Effects

Emerging studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives may offer neuroprotective benefits. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.

Interaction Studies

Understanding how (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one interacts at a molecular level is crucial for its application development. Techniques such as molecular docking studies and structure-activity relationship (SAR) analyses are being employed to predict its interactions with biological targets.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of benzylidene-substituted thiazolo-triazolones, which exhibit structural diversity based on substituent patterns. Below is a comparative analysis with analogous derivatives:

Compound Name / Identifier Molecular Formula Key Substituents Structural Features References
(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) C₂₂H₂₂N₄O₃S 4-butoxy-3-ethoxybenzylidene, 3-pyridinyl Z-configuration; dual alkoxy groups enhance lipophilicity and π-π stacking potential.
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (623934-72-5) C₃₀H₂₇N₅O₂S₂ 4-isopropoxyphenyl, 4-methylbenzyl, thioxo group Thioxo substitution at position 2 may alter redox properties; bulky isopropoxy group reduces solubility.
5-[(Z)-2,3-Dimethoxybenzylidene]-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one C₁₄H₁₂N₄O₃S 2,3-dimethoxybenzylidene Simplified structure with methoxy groups; smaller molecular weight improves bioavailability.
(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (609794-90-3) C₂₁H₂₀N₄O₂S 2-propoxybenzylidene, 4-methylphenyl Propoxy group at position 2 of benzylidene; methylphenyl enhances steric hindrance.
(Z)-5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one C₂₄H₁₉ClN₄O 4-methoxybenzylidene, 2-chlorophenyl Imidazo-triazolone core with chloro substitution; increased halogen bonding potential.

Physicochemical and Pharmacological Implications

  • Electronic Effects : Electron-donating alkoxy groups (e.g., 4-butoxy-3-ethoxy in the target vs. 2-propoxy in 609794-90-3) influence charge distribution, affecting interactions with biological targets like kinases or receptors .
  • Steric Factors : Bulky substituents (e.g., 4-methylbenzyl in 623934-72-5) may hinder binding to compact active sites compared to the target compound’s pyridinyl group .

Biological Activity

The compound (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O4S
  • Molar Mass : 353.41 g/mol
  • IUPAC Name : (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

The compound features a thiazolo-triazole core structure that is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, studies have highlighted its potential as a protein kinase inhibitor.
  • Antioxidant Activity : The compound displays significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against various pathogens.

Biological Activity Data

Activity TypeObserved EffectsReference
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Antioxidant Scavenges free radicals; reduces oxidative stress
Enzyme Inhibition Inhibits protein kinases involved in cancer progression

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A series of tests against common bacterial strains revealed that the compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Case Study 3: Antioxidant Properties

In vitro assays showed that the compound effectively scavenged reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. This property suggests potential applications in preventing diseases associated with oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)thiazolo-triazolone, and how can reaction conditions influence yield?

  • Methodology : The compound's core structure is synthesized via a multi-step process involving:

Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 4-butoxy-3-ethoxybenzaldehyde) and a thiazolo-triazolone precursor under basic conditions (e.g., NaOH/EtOH reflux) to form the benzylidene moiety .

Heterocycle functionalization : Introducing the 3-pyridinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

  • Critical Parameters : Solvent polarity (ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of aldehydes to precursors significantly impact yield (reported 45–72%) and Z/E isomer selectivity .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Structural Validation :

  • Single-crystal X-ray diffraction provides definitive proof of the Z-configuration by resolving the spatial arrangement of the benzylidene substituent relative to the thiazolo-triazolone core .
  • NMR Spectroscopy : The coupling constant (JJ) between the benzylidene proton and adjacent carbons in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra distinguishes Z-isomers (J=1012 HzJ = 10–12\ \text{Hz}) from E-isomers (J=1517 HzJ = 15–17\ \text{Hz}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazolo-triazolone derivatives?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) arise from:

Assay Variability : Differences in bacterial strains, culture media, or incubation times .

Isomeric Purity : Contamination by E-isomers (less active) in Z-isomer batches due to inadequate purification .

  • Resolution :

  • HPLC-PDA (Photodiode Array Detection) to ensure >95% isomeric purity .
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Q. How can computational methods guide the design of derivatives with enhanced kinase inhibition?

  • Approach :

Molecular Docking : Screen derivatives against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with pyridinyl groups) .

QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with IC50_{50} values to predict optimal substituents (e.g., electron-withdrawing groups at the benzylidene ring improve activity) .

  • Validation : Synthesize top-scoring virtual hits and assay kinase inhibition in vitro .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

  • Challenges :

  • Crystal Polymorphism : Multiple packing arrangements due to flexible benzylidene and alkoxy chains .
  • Weak Diffraction : Low electron density in pyridinyl regions complicates phase solving.
    • Solutions :
  • Cryocrystallography : Data collection at 100 K improves resolution (<1.0 Å) .
  • Halogenated Solvents : Use of dichloromethane/hexane mixtures promotes single-crystal growth .

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insights :

  • Polar Protic Solvents (e.g., EtOH) : Stabilize transition states in nucleophilic substitutions (e.g., pyridinyl group replacement), enhancing reaction rates but risking hydrolysis .
  • Aprotic Solvents (e.g., DMF) : Favor SN2 mechanisms for alkoxy chain modifications, minimizing side reactions .
    • Kinetic Analysis : Monitor reaction progress via TLC or HPLC to optimize solvent choice .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Thiazolo-Triazolone Derivatives

MethodYield (%)Isomeric Purity (Z:E)Key Reference
Knoevenagel (EtOH)6292:8
Microwave-Assisted7895:5
Solvent-Free4585:15

Table 2 : Bioactivity Data Against Common Pathogens

StrainMIC (µg/mL)Assay ConditionsReference
S. aureus (MRSA)16Mueller-Hinton, 24 h
E. coli (ATCC 25922)32LB broth, 18 h

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